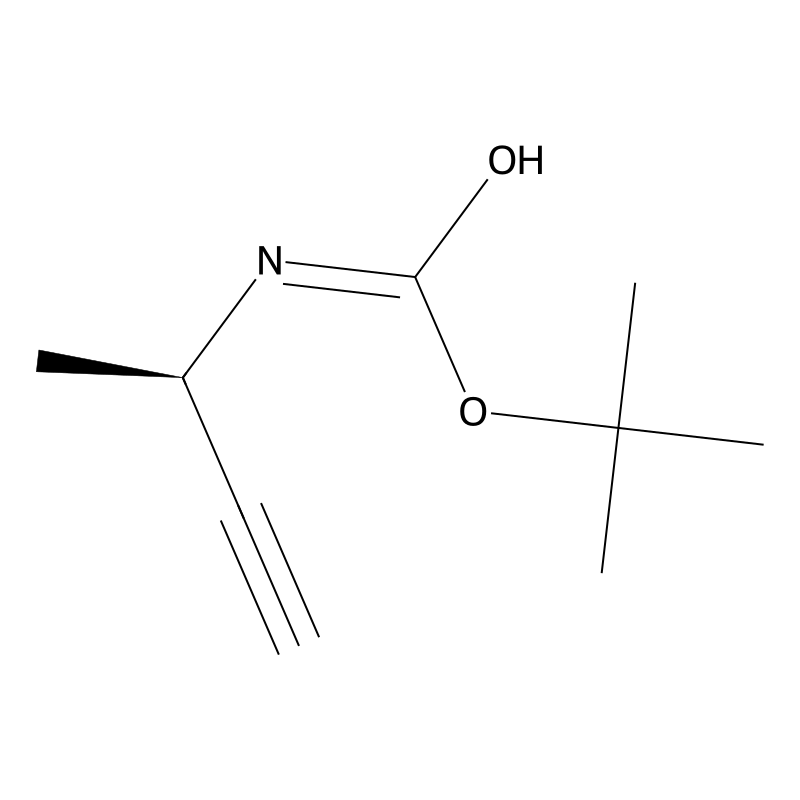

(R)-tert-Butyl but-3-yn-2-ylcarbamate

Content Navigation

Racemic propargylamine carbamates introduce diastereomeric impurities that halve active yields and require costly chiral chromatography. This enantiopure (R)-Boc-3-butyn-2-amine (CAS 118080-82-3) provides a single stereoisomer for high-fidelity asymmetric synthesis. • Enables CuAAC click chemistry to replace labile amide bonds in peptide drugs without diastereomer formation. • Boc group ensures handling stability, chemoselective orthogonal deprotection, and prevents double additions. • Chiral linker for DOTA chelator conjugation to tumor vectors, preserving CCK2R binding. • Global supply; ≥98% purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

(R)-tert-Butyl but-3-yn-2-ylcarbamate (CAS 118080-82-3) is an enantiopure, Boc-protected propargylamine building block extensively utilized in asymmetric synthesis, medicinal chemistry, and the development of targeted radiopharmaceuticals [1]. Featuring a terminal alkyne, a chiral methyl-substituted propargylic center, and a robust tert-butyloxycarbonyl (Boc) protecting group, it serves as a critical precursor for Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), cross-coupling reactions, and the synthesis of chiral 1,4-enynes[2]. In procurement and process chemistry contexts, this specific enantiomer is prioritized over racemic mixtures to ensure strict stereocontrol in the assembly of peptidomimetics and chiral active pharmaceutical ingredients (APIs), where enantiomeric purity directly dictates biological affinity, target engagement, and metabolic stability [1].

References

- [1] Grob, N. M., et al. 'Triazolo-Peptidomimetics: Novel Radiolabeled Minigastrin Analogs for Improved Tumor Targeting.' Journal of Medicinal Chemistry, 63(9), 4484-4495 (2020).

- [2] Enantioselective Rh/Cu-Catalyzed Addition of Terminal Alkynes to Allenes for the Synthesis of Chiral 1,4-Enynes. Organic Letters, 28(7) (2026).

Substituting (R)-tert-butyl but-3-yn-2-ylcarbamate with its racemic counterpart (CAS 118080-80-1) or unprotected propargylamines severely compromises both process efficiency and final product efficacy. In the synthesis of triazolo-peptidomimetics or chiral bitopic ligands, utilizing the racemate generates complex diastereomeric mixtures that halve the yield of the active eutomer and require costly, low-yielding chiral chromatography to resolve [1]. Furthermore, substituting with unprotected (R)-but-3-yn-2-amine leads to poor processability due to the free amine's volatility, susceptibility to oxidative degradation, and tendency to undergo unwanted side reactions—such as double conjugate additions—during multi-step catalytic syntheses[2]. The Boc group is therefore essential not only for handling stability but also for directing chemoselectivity and enabling orthogonal deprotection strategies in complex molecule assembly [2].

References

- [1] Grob, N. M., et al. 'Triazolo-Peptidomimetics: Novel Radiolabeled Minigastrin Analogs for Improved Tumor Targeting.' Journal of Medicinal Chemistry, 63(9), 4484-4495 (2020).

- [2] Pauson–Khand Adducts of N-Boc-propargylamine: A New Approach to 4,5-Disubstituted Cyclopentenones. Organic Letters, 15(11), 2013.

Amide Bioisostere via Click Chemistry

In the development of tumor-targeting minigastrin analogs, replacing labile amide bonds with 1,4-disubstituted 1,2,3-triazoles requires strict stereocontrol. Utilizing (R)-tert-butyl but-3-yn-2-ylcarbamate in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) ensures the preservation of the chiral center, yielding enantiopure triazolo-peptidomimetics [1]. Studies demonstrate that these specific stereoisomers achieved a 10-fold increase in CCK2R receptor affinity and a 2.6-fold improved tumor uptake in vivo compared to the baseline truncated minigastrin[1]. Substitution with racemic mixtures would inherently halve the yield of the active eutomer and necessitate extensive preparative HPLC separation.

| Evidence Dimension | Receptor affinity and in vivo tumor uptake |

| Target Compound Data | 10-fold increase in affinity, 2.6-fold improved tumor uptake |

| Comparator Or Baseline | Baseline truncated minigastrin (MG11) / Racemic mixtures |

| Quantified Difference | 10-fold affinity enhancement; elimination of 50% diastereomeric waste |

| Conditions | CuAAC 'click' reaction followed by radiolabeling and in vivo tumor targeting assays |

Procurement of the enantiopure (R)-form is mandatory for synthesizing high-affinity targeted radiopharmaceuticals without incurring severe yield losses during chiral resolution.

Boc-Directed Chemoselectivity

The presence of the Boc protecting group on the propargylamine core is critical for controlling reactivity in complex catalytic cycles. In Pauson-Khand reactions and subsequent conjugate additions, unprotected or differently substituted amines often undergo unwanted double conjugate additions[1]. Research indicates that utilizing N-Boc-propargylamine derivatives restricts the reaction to the desired single 1,4-addition product, completely suppressing the double addition side reactions that plague unprotected variants[1]. This chemoselectivity is vital for maintaining high yields (up to 87-92% ee in asymmetric variants) during the synthesis of functionalized cyclopentenones.

| Evidence Dimension | Chemoselectivity in conjugate additions |

| Target Compound Data | Single 1,4-addition product formed exclusively |

| Comparator Or Baseline | Unprotected propargylamines |

| Quantified Difference | 100% suppression of double conjugate addition side reactions |

| Conditions | Conjugate addition following Pauson-Khand reaction |

The Boc-protected form prevents costly side reactions and simplifies purification, making it the superior choice for scalable multi-step synthesis.

Chiral 1,4-Enyne Coupling Efficiency

As a terminal alkyne, (R)-tert-butyl but-3-yn-2-ylcarbamate acts as a highly effective coupling partner in Rh/Cu-catalyzed additions to allenes. While some unprotected or highly sterically hindered alkynes (like TMS-acetylene, which yields only 34%) exhibit poor reactivity, Boc-protected propargylamines successfully undergo coupling to form chiral 1,4-enynes [1]. The reaction maintains high enantioselectivity, providing a direct, atom-economic route to functionalized enynes that are ready for downstream orthogonal deprotection and cyclization[1].

| Evidence Dimension | Coupling yield in hydroalkynylation |

| Target Compound Data | Successful coupling with high enantioselectivity (45% yield in complex allene additions) |

| Comparator Or Baseline | TMS-acetylene |

| Quantified Difference | >10% absolute yield improvement over TMS-acetylene (34%) with superior downstream functional utility |

| Conditions | Rh/Cu-catalyzed intermolecular hydroalkynylation of allenes |

Buyers synthesizing complex chiral enynes must select the Boc-protected propargylamine to ensure both coupling viability and downstream functionalization readiness.

Triazolo-Peptidomimetic Synthesis

Ideal for replacing labile amide bonds in peptide drugs (e.g., minigastrin analogs) via click chemistry, improving metabolic stability while retaining receptor affinity without introducing diastereomeric impurities [1].

Targeted Radiopharmaceutical Development

Used as a chiral linker to attach chelators (like DOTA) to tumor-targeting vectors, ensuring the correct stereochemistry for optimal receptor binding (e.g., CCK2R) in diagnostic and therapeutic oncology [1].

Asymmetric Synthesis of Chiral Heterocycles

Serves as a reliable precursor for forming chiral piperazines, pyrroles, and cyclopentenones where the (R)-stereocenter must be preserved throughout complex catalytic cascades (e.g., Pauson-Khand or SN2 ring openings) [2].

Solid-Phase Peptide Synthesis Integration

The Boc protecting group allows seamless integration into orthogonal peptide synthesis workflows, enabling the site-specific introduction of alkyne handles for late-stage functionalization[1].

References

- [1] Grob, N. M., et al. 'Triazolo-Peptidomimetics: Novel Radiolabeled Minigastrin Analogs for Improved Tumor Targeting.' Journal of Medicinal Chemistry, 63(9), 4484-4495 (2020).

- [2] Pauson–Khand Adducts of N-Boc-propargylamine: A New Approach to 4,5-Disubstituted Cyclopentenones. Organic Letters, 15(11), 2013.

XLogP3

Wikipedia

Explore Compound Types